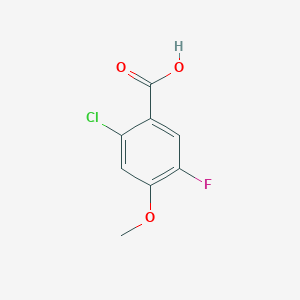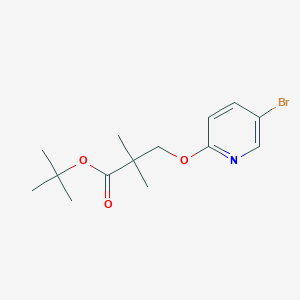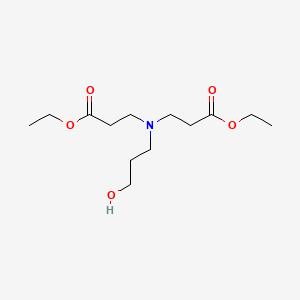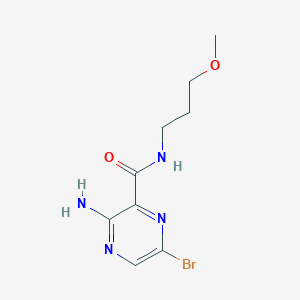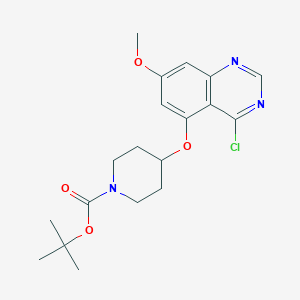
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinazoline core substituted with a tert-butoxycarbonyl-protected piperidine moiety, a chloro group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.
Attachment of the Piperidine Moiety: The piperidine moiety, protected with a tert-butoxycarbonyl group, can be attached to the quinazoline core through nucleophilic substitution reactions. This step often involves the use of strong bases and suitable solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dechlorinated quinazoline derivatives.
Substitution Products: Amino or thiol-substituted quinazoline derivatives.
科学研究应用
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of 5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to active sites of enzymes, inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The chloro and methoxy groups can modulate the compound’s electronic properties, influencing its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- (1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
- tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Uniqueness
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline stands out due to its unique combination of a quinazoline core with a tert-butoxycarbonyl-protected piperidine moiety, a chloro group, and a methoxy group. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of scientific research.
属性
CAS 编号 |
379228-60-1 |
|---|---|
分子式 |
C19H24ClN3O4 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-chloro-7-methoxyquinazolin-5-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-15-10-13(25-4)9-14-16(15)17(20)22-11-21-14/h9-12H,5-8H2,1-4H3 |
InChI 键 |
CIMPECFPYGMDKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC3=C2C(=NC=N3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


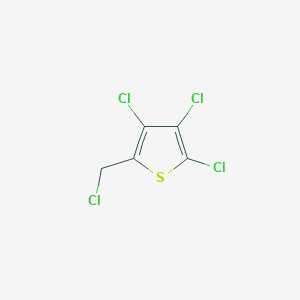
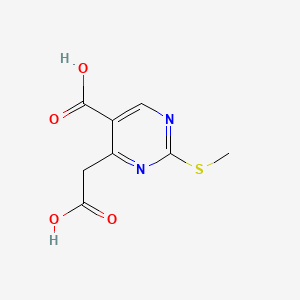

![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)




![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
